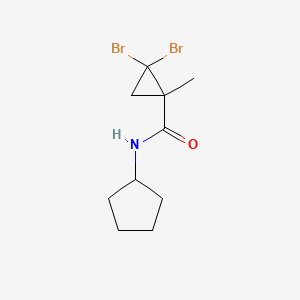![molecular formula C18H21BrO3 B5061432 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5061432.png)
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene, also known as BRL37344, is a selective β3-adrenoceptor agonist that has been widely used in scientific research. This compound is a synthetic molecule that was first developed in the 1990s and has since been used in various studies to investigate the function and regulation of β3-adrenoceptors.
Mécanisme D'action
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene is a selective agonist of β3-adrenoceptors. When it binds to these receptors, it activates a signaling pathway that leads to the production of cyclic AMP (cAMP) in the cell. This, in turn, activates protein kinase A (PKA), which phosphorylates various target proteins and leads to downstream effects. The specific effects of β3-adrenoceptor activation depend on the tissue and cell type, but generally involve increased metabolism, thermogenesis, and lipolysis.
Biochemical and Physiological Effects
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been shown to have a number of biochemical and physiological effects in various tissues. In adipose tissue, it increases lipolysis and reduces lipid accumulation. In skeletal muscle, it increases glucose uptake and metabolism. In the cardiovascular system, it has been shown to have vasodilatory effects and reduce blood pressure. These effects are mediated by the activation of β3-adrenoceptors and the downstream signaling pathways that they activate.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has several advantages for use in laboratory experiments. It is a selective agonist of β3-adrenoceptors, meaning that it can be used to specifically activate these receptors without affecting other adrenoceptor subtypes. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. It has low water solubility, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its duration of action in vivo.
Orientations Futures
There are several future directions for research involving 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene. One area of interest is the role of β3-adrenoceptors in metabolic disorders such as obesity and type 2 diabetes. Studies have shown that β3-adrenoceptor activation can improve glucose metabolism and reduce adiposity, making it a potential target for therapeutic intervention. Another area of interest is the role of β3-adrenoceptors in cardiovascular disease. 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been shown to have vasodilatory effects and reduce blood pressure, making it a potential treatment option for hypertension. Finally, there is interest in developing more potent and selective β3-adrenoceptor agonists that can be used in clinical settings.
Méthodes De Synthèse
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene is synthesized by reacting 4-methylphenol with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The resulting product is then brominated using N-bromosuccinimide to yield the final product, 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene. The synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment.
Applications De Recherche Scientifique
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been used extensively in scientific research to study the function and regulation of β3-adrenoceptors. These receptors are found in various tissues in the body, including adipose tissue, skeletal muscle, and the cardiovascular system. They play a role in regulating metabolism, thermogenesis, and cardiovascular function. 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been used to investigate the effects of β3-adrenoceptor activation on these physiological processes.
Propriétés
IUPAC Name |
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-3-20-17-7-4-5-8-18(17)22-12-6-11-21-16-10-9-14(2)13-15(16)19/h4-5,7-10,13H,3,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKUGBWTLYFYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[phenyl(4-pyridinyl)methyl]-1-propanamine](/img/structure/B5061353.png)

![1'-propyl-N-[3-(1,3-thiazol-4-yl)phenyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5061373.png)

![3-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5061396.png)
![2-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5061401.png)
![1-(3-fluorobenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5061419.png)


![4-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-3-nitro-2H-chromen-2-one](/img/structure/B5061445.png)
![3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5061459.png)
![methyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5061471.png)

![N,2,8-trimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5061485.png)